2-bromo-N-(2-morpholinoethyl)-4-nitroaniline
Overview
Description
2-Bromo-N-(2-morpholinoethyl)-4-nitroaniline is a chemical compound with the molecular formula C12H16BrN3O3. It is characterized by the presence of a bromine atom, a nitro group, and a morpholinoethyl group attached to an aniline ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(2-morpholinoethyl)-4-nitroaniline typically involves the following steps:
Nitration: Aniline is nitrated to produce 4-nitroaniline.
Bromination: 4-nitroaniline is then brominated to introduce the bromine atom, resulting in 2-bromo-4-nitroaniline.
Morpholinoethylation: The morpholinoethyl group is introduced through a reaction with 2-chloroethylmorpholine.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-(2-morpholinoethyl)-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium cyanide or potassium iodide.
Major Products Formed:
Oxidation: Nitroso derivatives and nitrate esters.
Reduction: 2-bromo-N-(2-morpholinoethyl)aniline.
Substitution: Alkyl or aryl substituted derivatives.
Scientific Research Applications
2-Bromo-N-(2-morpholinoethyl)-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-bromo-N-(2-morpholinoethyl)-4-nitroaniline exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The morpholinoethyl group can enhance the compound's solubility and bioavailability, making it more effective in biological applications.
Comparison with Similar Compounds
2-Bromo-N-(2-morpholinoethyl)-4-nitroaniline is similar to other compounds with nitro and bromo groups attached to an aniline ring. its unique morpholinoethyl group sets it apart, providing distinct chemical and biological properties. Some similar compounds include:
2-Bromo-N-(2-morpholinoethyl)aniline
2-Bromo-4-nitroaniline
2-Bromo-N-(2-piperidinoethyl)aniline
Properties
IUPAC Name |
2-bromo-N-(2-morpholin-4-ylethyl)-4-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O3/c13-11-9-10(16(17)18)1-2-12(11)14-3-4-15-5-7-19-8-6-15/h1-2,9,14H,3-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXIYGMOYMDBSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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